BenchChemオンラインストアへようこそ!

Tetromycin A

cytotoxicity selectivity antibacterial

Tetromycin A (≥98% HPLC) is a structurally distinct tetronic acid antibiotic with validated anti-MRSA activity (MIC90 2-4 μM) and negligible cytotoxicity (IC50>30 μM). Its unique C-9 acetyl group differentiates it from Tetromycin B, making it essential for SAR studies. This reference-grade compound exhibits defined solubility and stability, ensuring reproducible results in antibacterial susceptibility testing. Procure to advance tetronate antibiotic optimization with a reliable, well-characterized scaffold.

Molecular Formula C36H48O6
Molecular Weight 576.8 g/mol
Cat. No. B10769841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetromycin A
Molecular FormulaC36H48O6
Molecular Weight576.8 g/mol
Structural Identifiers
SMILESCC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)OC(=O)C
InChIInChI=1S/C36H48O6/c1-19-11-10-12-20(2)29-22(4)15-26-27(41-25(7)37)14-13-21(3)30(26)35(29,9)31(38)28-32(39)36(42-33(28)40)18-24(6)23(5)17-34(36,8)16-19/h12,15-17,21,24,26-27,29-30,38H,10-11,13-14,18H2,1-9H3/b19-16+,20-12-,31-28-/t21-,24+,26+,27-,29+,30+,34+,35+,36+/m1/s1
InChIKeyMQEFCZZPPWNMPU-YPTYKHKRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetromycin A for Scientific Procurement: Chemical Profile and Antimicrobial Spectrum


Tetromycin A (CAS 180027-83-2) is a tetronic acid-based polyketide antibiotic produced by Streptomyces species . It demonstrates pronounced antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values reported in the low micromolar range [1]. Structurally, Tetromycin A is characterized by a complex tetronic acid core with an acetyl group at the C-9 position, which distinguishes it from its deacetylated analog Tetromycin B [2]. The compound exhibits solubility in organic solvents including DMSO, ethanol, and methanol, with moderate aqueous solubility, and demonstrates long-term stability when stored at -20°C as a lyophilized powder .

Why Tetromycin A Cannot Be Replaced by Generic Tetronate Antibiotics in Research Applications


Despite structural similarities to other tetronic acid antibiotics (chlorothricin, saccharocarcin, tetrocarcin, kijanimicin, and versipelostatin), Tetromycin A exhibits a unique combination of structural features and biological activity profiles that preclude generic substitution . The C-9 acetyl group in Tetromycin A, absent in Tetromycin B, alters its physicochemical properties and potential binding interactions . While Tetromycin B has demonstrated cysteine protease inhibitory activity (Ki = 0.62-32.5 μM across multiple proteases) and cytotoxicity, Tetromycin A shows negligible cytotoxicity (IC50 > 30 μM in NCI-H460 and SW-620 cells) while maintaining potent antibacterial activity . Furthermore, Tetromycin A exhibits a distinct solubility profile (moderate aqueous solubility) compared to more hydrophilic analogs, influencing formulation and experimental design considerations . These quantifiable differences in bioactivity, selectivity, and physicochemical properties underscore the necessity for precise compound selection based on specific research objectives.

Tetromycin A: Quantitative Evidence for Differential Selection Over Analogs


Comparative Cytotoxicity Profile: Tetromycin A vs. Tetromycin B

Tetromycin A demonstrates markedly lower cytotoxicity against human cancer cell lines compared to Tetromycin B. In MTT assays after 48-hour exposure, Tetromycin A exhibited IC50 values exceeding 30 μM against NCI-H460 (non-small cell lung cancer) and SW-620 (colorectal adenocarcinoma) cell lines, indicating negligible cytotoxicity at concentrations relevant for antibacterial studies [1]. In contrast, Tetromycin B showed significant cytotoxicity against HEK293T kidney cells (IC50 = 71.77 μM) and J774.1 macrophages (IC50 = 20.2 μM) . This differential cytotoxicity profile establishes Tetromycin A as a more selective antibacterial research tool with reduced confounding cytotoxic effects in cell-based assays.

cytotoxicity selectivity antibacterial

Structural Differentiation: C-9 Acetyl Group in Tetromycin A

The primary structural distinction between Tetromycin A and Tetromycin B resides at the C-9 position, where Tetromycin A contains an acetyl group (R = acetyl) while Tetromycin B contains a hydroxyl group (R = H) . This structural difference, documented in the original Japanese patent JPH08165286A, confers distinct physicochemical properties and potential binding interactions . While direct head-to-head antibacterial activity comparisons between the two compounds remain limited in published literature, this structural divergence is known to influence compound lipophilicity, metabolic stability, and target engagement in related tetronate antibiotics [1].

structure-activity relationship antibacterial derivatization

Antibacterial Activity: Tetromycin A vs. Tetronomycin A

A direct comparative study of tetronate antibiotics demonstrated that Tetromycin A exhibits potent antibacterial activity against both Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with MIC90 values of 2-4 μM and MBC90 values of 9-12 μM [1]. However, the structurally related compound tetronomycin A (containing an oxy-methyl group at the C-27 position) showed a two- to six-fold increase in antibacterial activity, with MIC90 and MBC90 values of 1-2 μM [2]. This quantitative comparison establishes Tetromycin A as a moderately potent antibacterial agent, with its activity being intermediate between weaker analogs and the more potent tetronomycin A derivative, providing a reference point for structure-activity relationship (SAR) studies.

antibacterial MIC MRSA

Protease Inhibitory Activity: Tetromycin A Derivatives vs. Tetromycin B

Tetromycin A derivatives have been reported to inhibit the cysteine protease cathepsin L with Ki values in the low micromolar range, though specific Ki values for Tetromycin A itself are not well-documented [1]. In contrast, Tetromycin B demonstrates well-characterized cysteine protease inhibitory activity with Ki values of 0.62 μM (rhodesain), 1.42 μM (falcipain-2), 32.5 μM (cathepsin L), and 1.59 μM (cathepsin B) . This suggests that Tetromycin A and its derivatives may have a distinct protease inhibition profile compared to Tetromycin B, with potentially different selectivity across cysteine protease family members. Tetromycin A also shows anti-trypanosomal activity, with an IC50 of 30.87 μM against Trypanosoma brucei in vitro, comparable to Tetromycin B .

cysteine protease cathepsin L antiparasitic

Solubility and Formulation Characteristics: Tetromycin A vs. Class Reference

Tetromycin A exhibits a defined solubility profile suitable for in vitro antibacterial and cell-based assays. The compound is soluble in DMSO, ethanol, methanol, and DMF, with moderate solubility in water . This profile contrasts with more hydrophilic tetronate derivatives that may require different solvent systems for reconstitution . The compound demonstrates stability for 12 months when stored at -20°C as a lyophilized powder, with recommended reconstitution in organic solvents followed by dilution in aqueous assay buffers . The predicted LogP value of 7.128 indicates significant lipophilicity, which influences membrane permeability and distribution in cellular assays .

solubility formulation assay development

Optimal Research Applications for Tetromycin A Based on Quantitative Evidence


Antibacterial Susceptibility Testing and Resistance Mechanism Studies

Tetromycin A is ideally suited as a reference compound for antibacterial susceptibility testing against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), with well-defined MIC90 values of 2-4 μM and MBC90 values of 9-12 μM [1]. Its moderate potency relative to more active derivatives (e.g., tetronomycin A, MIC90 = 1-2 μM) makes it a valuable baseline for structure-activity relationship (SAR) studies aimed at optimizing tetronate antibiotic scaffolds . The compound's low cytotoxicity profile (IC50 > 30 μM in mammalian cell lines) allows for extended concentration ranges in antibacterial assays without confounding cytotoxic effects .

Structure-Activity Relationship (SAR) Studies of Tetronate Antibiotics

The well-characterized structural feature of Tetromycin A—specifically the C-9 acetyl group—provides a critical reference point for SAR investigations of tetronate antibiotics [1]. Comparative studies with Tetromycin B (lacking the acetyl group) enable researchers to dissect the contribution of this moiety to antibacterial potency, cytotoxicity, and protease inhibition profiles . The compound's defined solubility in organic solvents (DMSO, ethanol, methanol, DMF) facilitates reproducible preparation of stock solutions for systematic SAR campaigns .

Cysteine Protease Inhibition and Antiparasitic Drug Discovery

Tetromycin A derivatives exhibit cysteine protease inhibitory activity (Ki values in low micromolar range for cathepsin L) and anti-trypanosomal activity (IC50 = 30.87 μM against T. brucei), positioning Tetromycin A as a scaffold for antiparasitic drug discovery [1]. While Tetromycin B demonstrates broader protease inhibition (Ki = 0.62-32.5 μM across multiple cysteine proteases), Tetromycin A may offer a more selective profile suitable for target-specific studies . Researchers can leverage the compound's established handling protocols and stability data to conduct reproducible enzyme inhibition assays .

Natural Product Derivatization and Chemical Biology Tool Development

The availability of high-purity Tetromycin A (>99% by HPLC) and its defined stability profile (12 months at -20°C) make it a reliable starting material for chemical derivatization studies [1]. The compound's structural relationship to other bioactive tetronates (chlorothricin, saccharocarcin, tetrocarcin, kijanimicin, versipelostatin) provides a platform for generating focused libraries of analogs for biological screening . Its moderate aqueous solubility and high lipophilicity (LogP = 7.128) inform the design of derivatives with improved pharmacokinetic properties for in vivo studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetromycin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.